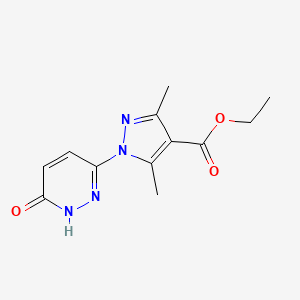

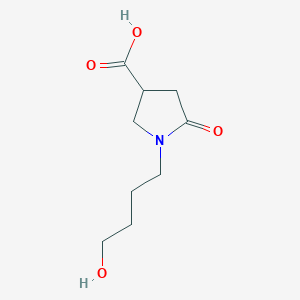

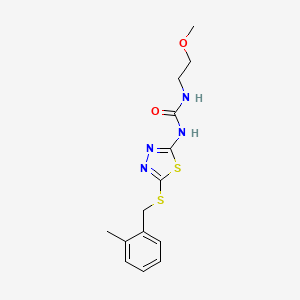

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

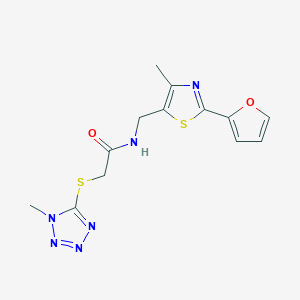

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxybutyl side chain, and a carboxylic acid group

Mechanism of Action

Target of Action

It is structurally similar to gamma-hydroxybutyric acid (ghb), which is a naturally occurring neurotransmitter and a depressant drug . GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor . This interaction can lead to various changes in the body, including sedative effects and altered states of consciousness .

Biochemical Pathways

Ghb, a structurally similar compound, is a precursor to gaba, glutamate, and glycine in certain brain areas . Therefore, it’s plausible that 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid may affect similar pathways.

Pharmacokinetics

It’s worth noting that the structurally similar compound ghb has an oral bioavailability of 25% and an elimination half-life of 30-60 minutes . These properties significantly impact the bioavailability of GHB, and it’s plausible that this compound may have similar pharmacokinetic properties.

Result of Action

Ghb, a structurally similar compound, has been shown to have various effects, including sedative effects and altered states of consciousness . It’s plausible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

It is known that the compound is a derivative of butyric acid

Cellular Effects

It is worth noting that similar compounds, such as 4-hydroxybutyrate, have been shown to have significant effects on cellular processes . For instance, 4-hydroxybutyrate, a component of the Pfizer-BioNTech COVID-19 vaccine, has been shown to play a crucial role in the delivery of mRNA into cells .

Molecular Mechanism

It is known that similar compounds, such as β-hydroxybutyric acid, can act as agonists of hydroxycarboxylic acid receptor 2 (HCA 2), a G protein-coupled receptor

Temporal Effects in Laboratory Settings

It is worth noting that similar compounds, such as 4-hydroxybutyrate, have been shown to have variable effects over time .

Dosage Effects in Animal Models

It is known that similar compounds, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), have been used to induce bladder carcinoma in rats .

Metabolic Pathways

It is known that similar compounds, such as 4-hydroxybutyrate, are involved in the metabolism of fatty acids .

Transport and Distribution

It is known that similar compounds, such as 4-hydroxybutyrate, are transported and distributed within cells via lipid nanoparticles .

Subcellular Localization

It is known that similar compounds, such as in vitro-transcribed mRNAs (IVT-mRNAs), can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of acrylic acid with 1,4-butanediol, followed by hydrolysis to yield the desired product . Another method includes the transesterification of methyl acrylate with 1,4-butanediol in the presence of a dialkyltin oxide catalyst .

Industrial Production Methods: Industrial production of this compound often employs fixed-bed tubular reactors for the esterification and hydrolysis reactions. The separation of the product from by-products and unreacted materials is typically achieved using pressure-swing distillation . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain can yield butyric acid derivatives, while reduction of the carbonyl group can produce pyrrolidine alcohols.

Scientific Research Applications

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Comparison with Similar Compounds

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as γ-hydroxybutyric acid (GHB) and 4-hydroxybutanoic acid. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, GHB is a naturally occurring neurotransmitter and a depressant drug, while 4-hydroxybutanoic acid is a precursor to GABA, glutamate, and glycine . The unique combination of functional groups in this compound makes it distinct and valuable for various applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name |

1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-4-2-1-3-10-6-7(9(13)14)5-8(10)12/h7,11H,1-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZXUJLMGMCYST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2396872.png)

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)